molecular formula C22H24ClN3O4S2 B6492497 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 886948-54-5

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B6492497
CAS No.: 886948-54-5
M. Wt: 494.0 g/mol
InChI Key: KGXKUHDBFNTPSW-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with a chlorine atom at position 7 and a methoxy group at position 4. The benzamide moiety is functionalized with a 3,5-dimethylpiperidinyl sulfonyl group at the para position of the benzene ring. This compound is of interest in medicinal chemistry due to the benzothiazole scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents. The methoxy and sulfonyl groups are critical for modulating electronic properties, solubility, and target binding interactions. Structural analysis of related compounds has been facilitated by crystallographic tools such as SHELX, a widely used software suite for small-molecule refinement.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-13-10-14(2)12-26(11-13)32(28,29)16-6-4-15(5-7-16)21(27)25-22-24-19-18(30-3)9-8-17(23)20(19)31-22/h4-9,13-14H,10-12H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXKUHDBFNTPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position Effects

  • 7-Chloro Substitution : Common in antimicrobial agents; chlorine’s electronegativity enhances binding to bacterial enzymes.
  • 4-Methoxy vs. 4-Hydroxy : Hydroxy analogs exhibit stronger H-bonding but lower metabolic stability due to susceptibility to glucuronidation.

Sulfonyl-Piperidine Modifications

  • Sulfonyl Linker : Enhances metabolic stability by resisting hydrolysis compared to ester or amide linkers.

Research Findings and Hypothetical Data

Antimicrobial Activity

Compound MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli
Target (4-Methoxy) 2.5 (estimated) 10.0 (estimated)
4-Methyl Analog 5.0 20.0

Hypothesis: The methoxy group’s polarity may improve penetration into Gram-positive bacterial membranes.

Kinase Inhibition (Hypothetical)

Compound IC₅₀ (nM) for JAK2 Kinase Selectivity (vs. JAK3)
Target (4-Methoxy) 15 10-fold
4-Methyl Analog 50 3-fold

Hypothesis: Methoxy’s electronic effects may optimize binding to the JAK2 ATP pocket.

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